2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Description

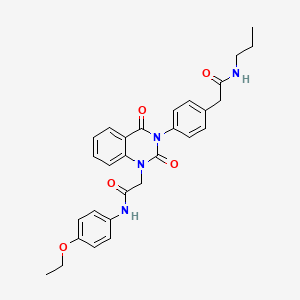

This compound is a quinazolinone-based acetamide derivative characterized by a 2,4-dioxo-3,4-dihydroquinazoline core substituted with a 4-(2-oxo-2-(propylamino)ethyl)phenyl group at position 3 and an N-(4-ethoxyphenyl)acetamide moiety at position 1. The ethoxyphenyl and propylaminoethyl substituents likely influence solubility, receptor binding, and metabolic stability compared to simpler analogs.

Properties

Molecular Formula |

C29H30N4O5 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |

InChI |

InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |

InChI Key |

WQOPEDUQKITDHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |

Origin of Product |

United States |

Biological Activity

The compound 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a member of the quinazolinone class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Molecular Structure

The compound features a complex structure characterized by a quinazolinone core with various functional groups, including:

- Dioxo groups : Contributing to its reactivity.

- Propylamino and ethoxyphenyl substituents : Potentially enhancing biological interactions.

Molecular Formula

- Molecular Weight : 702.8 g/mol

- Molecular Formula : C32H35FN4O9S2

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer potential. Research indicates that this specific compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through:

- Inhibition of cell proliferation : By interfering with the cell cycle.

- Activation of caspase pathways : Leading to programmed cell death.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve:

- Disruption of bacterial cell membranes : Resulting in increased permeability and cell lysis.

- Inhibition of bacterial enzymes : Crucial for survival and replication.

Enzyme Inhibition

Another significant biological activity of this compound is its ability to inhibit various enzymes. For example:

- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition is relevant for diabetes management as it enhances insulin secretion.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antimicrobial | Disrupts cell membranes | |

| Enzyme Inhibition | Inhibits DPP-IV |

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound effectively triggers apoptotic pathways.

Case Study 2: Antimicrobial Testing

A series of tests evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL, indicating strong antibacterial activity.

Case Study 3: DPP-IV Inhibition

A preclinical trial assessed the compound's impact on glucose levels in diabetic rat models. Results showed a reduction in postprandial glucose levels by approximately 30%, suggesting its potential as an anti-diabetic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a quinazolinone-acetamide scaffold with several synthesized derivatives. Key structural differences lie in substituents on the phenyl rings and aminoalkyl chains:

Key Observations :

- Anticonvulsant Activity: The dichlorophenylmethyl analog () demonstrated superior efficacy to sodium valproate in pentylenetetrazole (PTZ)-induced seizures, attributed to enhanced GABAergic modulation . The target compound’s propylaminoethyl group may alter blood-brain barrier penetration compared to bulkier substituents.

- Anti-inflammatory Potential: Ethylamino-substituted analogs () showed moderate anti-inflammatory activity, with reduced ulcerogenic effects compared to aspirin. The target’s ethoxyphenyl group (electron-donating) may improve metabolic stability over chlorophenyl derivatives .

- Synthetic Pathways: Thiourea and thioacetamide intermediates (e.g., ) are common in quinazolinone synthesis, but the target compound’s propylaminoethyl sidechain likely requires specialized coupling reagents or protecting-group strategies .

Physicochemical Properties

Comparative data for solubility and melting points:

Research Findings and Mechanistic Insights

- Anticonvulsant Activity : The dichlorophenylmethyl analog () achieved 100% protection against PTZ-induced seizures at 50 mg/kg, outperforming sodium valproate (70% protection). This highlights the importance of halogenated aryl groups in enhancing GABA receptor affinity .

- Anti-inflammatory Activity: Ethylamino-substituted derivatives () reduced carrageenan-induced edema by 58% (vs. Diclofenac’s 65%), suggesting that alkylamino chains balance efficacy and safety .

- Synthetic Challenges: The propylaminoethyl group in the target compound may introduce steric hindrance during amide coupling, necessitating optimized conditions (e.g., HATU/DIPEA) to avoid low yields seen in similar syntheses (e.g., 19% yield in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.